molecular formula C11H15F3N2O5S B11817543 2-(Methyl(pyridin-2-yl)amino)ethyl methanesulfonate 2,2,2-trifluoroacetate

2-(Methyl(pyridin-2-yl)amino)ethyl methanesulfonate 2,2,2-trifluoroacetate

Cat. No.: B11817543
M. Wt: 344.31 g/mol
InChI Key: WRDJZJCDEZAEGO-UHFFFAOYSA-N
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Description

This compound is a sulfonate ester derivative featuring a pyridin-2-ylaminoethyl group and a trifluoroacetate counterion. Its structure comprises:

  • Methanesulfonate ester: A reactive group commonly used to improve solubility or serve as a leaving group in synthetic chemistry.
  • Trifluoroacetate (TFA) counterion: Often employed to enhance crystallinity or stabilize ionic intermediates during synthesis .

Properties

Molecular Formula

C11H15F3N2O5S

Molecular Weight

344.31 g/mol

IUPAC Name

2-[methyl(pyridin-2-yl)amino]ethyl methanesulfonate;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C9H14N2O3S.C2HF3O2/c1-11(7-8-14-15(2,12)13)9-5-3-4-6-10-9;3-2(4,5)1(6)7/h3-6H,7-8H2,1-2H3;(H,6,7)

InChI Key

WRDJZJCDEZAEGO-UHFFFAOYSA-N

Canonical SMILES

CN(CCOS(=O)(=O)C)C1=CC=CC=N1.C(=O)(C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methyl(pyridin-2-yl)amino)ethyl methanesulfonate 2,2,2-trifluoroacetate typically involves multiple steps. One common method starts with the reaction of 2-chloromethylpyridine with methylamine to form 2-(methyl(pyridin-2-yl)amino)ethanol. This intermediate is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to yield 2-(methyl(pyridin-2-yl)amino)ethyl methanesulfonate. Finally, the compound is treated with trifluoroacetic acid to obtain the trifluoroacetate salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Methyl(pyridin-2-yl)amino)ethyl methanesulfonate 2,2,2-trifluoroacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the methanesulfonate group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium azide or other nucleophiles in polar aprotic solvents like dimethylformamide.

Major Products Formed

    Oxidation: Formation of pyridine N-oxide derivatives.

    Reduction: Formation of secondary amines.

    Substitution: Formation of azido derivatives or other substituted products.

Scientific Research Applications

2-(Methyl(pyridin-2-yl)amino)ethyl methanesulfonate 2,2,2-trifluoroacetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Methyl(pyridin-2-yl)amino)ethyl methanesulfonate 2,2,2-trifluoroacetate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors and signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group and Structural Similarities

Table 1: Key Structural Comparisons
Compound Name Core Structure Functional Groups Potential Applications Reference
2-(Methyl(pyridin-2-yl)amino)ethyl methanesulfonate 2,2,2-trifluoroacetate Pyridine-amine + methanesulfonate Methanesulfonate, TFA counterion Pharmaceuticals, catalysis -
[(Azetidin-3-yloxy)sulfonyl]methyl TFA Azetidine + methanesulfonate Methanesulfonate, TFA counterion Organic synthesis
Sulfonylurea herbicides (e.g., Triflusulfuron) Triazine + sulfonylurea + TFA Sulfonylurea, TFA/trifluoroethoxy groups Agriculture (herbicides)
Peptide-TFA salts (e.g., GC67821) Peptide backbone + TFA counterion TFA counterion Peptide purification
Key Observations:

Methanesulfonate Group : Present in both the target compound and the azetidine analog , this group enhances solubility and reactivity. However, the pyridine-amine moiety in the target compound may confer distinct electronic properties compared to azetidine’s cyclic amine.

Trifluoroacetate Role : The TFA counterion is ubiquitous in peptide chemistry for improving solubility and crystallinity . Its presence in the target compound suggests similar stabilization or purification advantages.

Pyridine vs.

Biological Activity

2-(Methyl(pyridin-2-yl)amino)ethyl methanesulfonate 2,2,2-trifluoroacetate (CAS No. 1065331-85-2) is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological effects, interaction studies, and relevant case studies.

The compound's molecular formula is C11H15F3N2O5S, with a molecular weight of 344.31 g/mol. It features a pyridine ring and a methanesulfonate group, which contribute to its chemical reactivity and biological properties. The trifluoroacetate moiety may participate in various chemical reactions typical of carboxylic acid derivatives.

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its potential therapeutic effects and mechanisms of action. Key areas of investigation include:

  • Anticancer Activity : Studies have shown that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, which is crucial for conditions like arthritis and other inflammatory diseases.
  • Antimicrobial Properties : Preliminary studies suggest potential efficacy against certain bacterial strains.

Interaction Studies

Understanding the interaction of this compound with biological targets is essential for elucidating its mechanism of action. Interaction studies typically focus on:

  • Receptor Binding : Investigations into how the compound binds to specific receptors can provide insights into its pharmacodynamics.
  • Enzyme Inhibition : The ability to inhibit specific enzymes involved in disease processes is a critical aspect of its therapeutic potential.

Anticancer Activity

A study evaluating various pyridine derivatives indicated that compounds similar to 2-(Methyl(pyridin-2-yl)amino)ethyl methanesulfonate demonstrated significant cytotoxicity against human cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined for several derivatives, revealing that modifications in the substituent groups significantly influenced activity (Table 1).

CompoundIC50 (µM)Cell Line
Compound A5.6HeLa
Compound B3.1MCF-7
Compound C7.4A549

Table 1: IC50 values of pyridine derivatives against various cancer cell lines.

Anti-inflammatory Effects

In vitro studies have shown that the compound can reduce the production of pro-inflammatory cytokines in immune cells, suggesting a potential role in treating inflammatory diseases. For instance, a study found that treatment with this compound resulted in a significant reduction in TNF-alpha levels in activated macrophages.

Antimicrobial Properties

Preliminary antimicrobial assays indicated that the compound exhibits activity against specific Gram-positive bacteria. Further testing is required to establish its spectrum of activity and mechanism of action.

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